[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate
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Overview
Description
[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated pyrrolidine ring, a dihydroxy oxane ring, and a methylsulfinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate typically involves multiple steps, including the formation of the pyrrolidine ring, chlorination, and the introduction of the dihydroxy oxane and methylsulfinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often requires stringent control of reaction parameters and the use of specialized equipment to handle the complex chemical reactions involved.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorinated pyrrolidine ring can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including infections and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a synthetic intermediate.
4-tert-Butyl-4-chlorobutyrophenone: A compound with a similar chlorinated structure and used in various chemical syntheses.
Uniqueness
What sets [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H34ClN2O9PS |
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Molecular Weight |
521.0 g/mol |
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
InChI Key |
NEQHVQGMXRPASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl |
Origin of Product |
United States |
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